molecular formula C9H3BrClF3N2O3S B12956652 8-Bromo-7-chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate

8-Bromo-7-chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate

Cat. No.: B12956652
M. Wt: 391.55 g/mol
InChI Key: KQIOIOFQXYCJJR-UHFFFAOYSA-N
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Description

8-Bromo-7-chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of bromine, chlorine, and trifluoromethanesulfonate groups attached to a naphthyridine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.

Preparation Methods

The synthesis of 8-Bromo-7-chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate typically involves multi-step synthetic routesThe reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow processes and the use of automated systems to monitor and control the reaction parameters .

Chemical Reactions Analysis

8-Bromo-7-chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify its oxidation state and introduce new functional groups.

    Cross-Coupling Reactions: The trifluoromethanesulfonate group can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 8-Bromo-7-chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

8-Bromo-7-chloro-1,5-naphthyridin-2-yl trifluoromethanesulfonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H3BrClF3N2O3S

Molecular Weight

391.55 g/mol

IUPAC Name

(8-bromo-7-chloro-1,5-naphthyridin-2-yl) trifluoromethanesulfonate

InChI

InChI=1S/C9H3BrClF3N2O3S/c10-7-4(11)3-15-5-1-2-6(16-8(5)7)19-20(17,18)9(12,13)14/h1-3H

InChI Key

KQIOIOFQXYCJJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C(C(=CN=C21)Cl)Br)OS(=O)(=O)C(F)(F)F

Origin of Product

United States

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